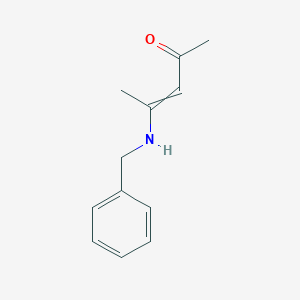

(E)-4-(benzylamino)pent-3-en-2-one

Beschreibung

(E)-4-(Benzylamino)pent-3-en-2-one (CAS 21396-42-9; C₁₂H₁₅NO) is a β-enaminone characterized by a conjugated system of an enamine and a ketone. Its synthesis involves a one-pot reaction of acetylacetone, benzylamine, and hydroxyapatite (Ca₅(PO₄)₃OH) as a catalyst, followed by extraction with ethyl acetate and purification via column chromatography . The compound serves as a versatile intermediate in multicomponent reactions (MCRs) for synthesizing pyrrole derivatives and heterocycles, particularly under catalyst-free or mild conditions . Its (E)-stereochemistry is stabilized by intramolecular hydrogen bonding, influencing its reactivity and spectral properties .

Eigenschaften

IUPAC Name |

4-(benzylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEZUXJOCKMERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The base-catalyzed condensation of acetylacetone (pentane-2,4-dione) with benzylamine represents the foundational synthesis route. The reaction proceeds via nucleophilic attack of the benzylamine’s amine group on the carbonyl carbon of acetylacetone, followed by dehydration to form the α,β-unsaturated enaminone.

Stoichiometric Ratio :

- Acetylacetone : Benzylamine = 1 : 1.2 (molar excess of benzylamine ensures complete conversion)

Standard Protocol

- Reagents : Acetylacetone (1.0 equiv), benzylamine (1.2 equiv), ethanol (solvent).

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Workup : Concentration under reduced pressure, purification via silica gel chromatography (hexane/ethyl acetate = 4:1).

Limitations

- Prolonged reaction times (≥8 hours).

- Moderate yields due to competing side reactions (e.g., over-alkylation).

Heterogeneous Catalysis Using Amberlyst-15

Catalyst Optimization

Amberlyst-15, a sulfonic acid-functionalized resin, accelerates the condensation via Brønsted acid catalysis. The porous structure enhances substrate diffusion, while recyclability (≥5 cycles) reduces costs.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% |

| Temperature | 60°C |

| Time | 2 hours |

| Solvent | Toluene |

Characterization Data

- IR (KBr) : ν = 3245 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1615 cm⁻¹ (C=C).

- ¹H NMR (CDCl₃) : δ 1.88 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.64 (s, 1H, CH), 6.85–7.03 (m, 4H, Ar–H).

Solvent-Free Synthesis Under Thermal Activation

Green Chemistry Approach

Eliminating solvents reduces environmental impact and simplifies purification. The reaction leverages increased reactant concentration to drive equilibrium toward product formation.

Protocol :

- Reactants : Acetylacetone (1.0 equiv), benzylamine (1.1 equiv).

- Conditions : Neat mixture heated at 100°C for 30 minutes.

- Workup : Recrystallization from ethanol.

Advantages

- Reduced waste generation.

- Shorter reaction time (30 minutes vs. 6–8 hours).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances molecular collisions, achieving near-quantitative yields in minutes.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Time | 10 minutes |

| Solvent | Ethylene glycol |

Comparative Analysis

| Method | Time (min) | Yield (%) | Catalyst Recyclability |

|---|---|---|---|

| Classical | 360–480 | 68–72 | N/A |

| Amberlyst-15 | 120 | 89–92 | ≥5 cycles |

| Solvent-Free | 30 | 78–81 | N/A |

| Microwave | 10 | 94–96 | N/A |

Mechanistic Insights and Side-Reaction Mitigation

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzylaminopent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Production of amine derivatives.

Substitution: Generation of substituted benzylamino derivatives.

Wissenschaftliche Forschungsanwendungen

4-Benzylaminopent-3-en-2-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Benzylaminopent-3-en-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Amino Group

(Z)-4-(Phenylamino)pent-3-en-2-one

- Structure : Phenyl group instead of benzyl.

- Properties : Exhibits NH stretching at ~3000 cm⁻¹ (IR), reduced steric hindrance compared to benzyl.

- Reactivity: Forms monosubstituted pyrroles in water-based reactions but requires optimization of solvent and temperature .

- Applications : Less effective in MCRs due to lower solubility and steric flexibility compared to the benzyl analog .

(Z)-4-(p-Nitrophenylamino)pent-3-en-2-one

- Structure : Para-nitro substitution on phenyl.

- Properties : NH stretching wavenumber erroneously reported at 3362 cm⁻¹; computational studies predict ~3050–3063 cm⁻¹, indicating stronger electron-withdrawing effects destabilizing hydrogen bonds .

- Reactivity : Enhanced electrophilicity due to the nitro group, but steric bulk limits use in multicomponent reactions.

4-(Methylamino)pent-3-en-2-one

- Structure : Methyl group instead of benzyl.

- Properties: Lower molecular weight (C₆H₁₁NO; CAS 869-74-9), NH stretching at higher frequencies due to weaker conjugation.

- Safety : Classified with moderate toxicity; requires careful handling .

- Applications: Limited utility in complex syntheses due to reduced stability and reactivity .

Backbone Modifications

3-Chloro-4-((4-chlorophenyl)amino)pent-3-en-2-one (Ac-PCA)

- Structure : Chlorine at C3 and C4 positions.

- Properties : Increased electrophilicity enhances metal coordination (e.g., Cu(II), Co(II)) for catalytic applications .

(E)-4-(Benzylamino)-1,1,1-trifluoro-3-buten-2-one

Steric and Electronic Effects on Reactivity

- Steric Hindrance: Bulky substituents (e.g., 2,6-diisopropylphenyl) inhibit reactions, as seen in failed β-diketiminate syntheses . The benzyl group in (E)-4-(benzylamino)pent-3-en-2-one balances reactivity and steric accessibility.

- Electronic Effects: Electron-donating groups (e.g., benzyl) enhance enaminone nucleophilicity, facilitating cyclocondensation reactions. Electron-withdrawing groups (e.g., nitro, CF₃) reduce hydrogen-bond stability and reaction yields .

Pharmacological Potential

- Anticonvulsant Activity: Benzylamino enaminones exhibit superior bioavailability compared to phenyl analogs, attributed to enhanced lipophilicity .

- Enzyme Inhibition : Chlorinated derivatives (e.g., Ac-PCA) show promise as kinase inhibitors due to halogen-induced binding affinity .

Biologische Aktivität

(E)-4-(benzylamino)pent-3-en-2-one is an organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of (E)-4-(benzylamino)pent-3-en-2-one features a benzylamino group attached to a pent-3-en-2-one backbone. This configuration is characterized by a conjugated double bond and a carbonyl group, which contribute to its unique chemical properties. The presence of the benzylamino moiety enhances its interaction with biological targets, making it an interesting subject for further investigation .

Antimicrobial Properties

Research indicates that (E)-4-(benzylamino)pent-3-en-2-one exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve the formation of hydrogen bonds with microbial enzymes and proteins, leading to inhibition of their activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that (E)-4-(benzylamino)pent-3-en-2-one may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to interact with cellular targets is thought to disrupt critical processes in cancer cell proliferation .

The biological activity of (E)-4-(benzylamino)pent-3-en-2-one can be attributed to its ability to form specific interactions with enzymes and proteins within biological systems. These interactions likely involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors, altering cellular responses.

- Hydrogen Bond Formation : The presence of functional groups allows for hydrogen bonding, enhancing specificity towards biological targets .

Similar Compounds

Several compounds share structural similarities with (E)-4-(benzylamino)pent-3-en-2-one. A comparison is provided in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Benzylaminobutan-2-one | Shorter carbon chain | Less steric hindrance due to fewer carbons |

| 4-Benzylaminopent-2-en-2-one | Different position of the double bond | Alters reactivity patterns compared to pent-3-en |

| 4-Benzylaminopent-3-en-3-one | Different position of the carbonyl group | Affects electronic properties and reactivity |

This table highlights how (E)-4-(benzylamino)pent-3-en-2-one is distinct due to its specific arrangement of functional groups, which imparts unique chemical and biological properties not present in these similar compounds .

Synthesis Methods

The synthesis of (E)-4-(benzylamino)pent-3-en-2-one can be achieved through various methods. A notable approach involves the reaction between acetylacetone and benzylamine using nickel diacetate as a catalyst under solvent-free conditions at approximately 60°C for about 5 minutes. This method is particularly attractive for industrial applications due to its scalability .

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that (E)-4-(benzylamino)pent-3-en-2-one exhibited potent activity against Staphylococcus aureus, with an MIC value indicating effective inhibition at low concentrations .

- Anticancer Evaluation : Another research project explored the compound's effects on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis through flow cytometry analysis .

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-4-(benzylamino)pent-3-en-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of benzylamine with a β-diketone precursor (e.g., 3-chloropent-3-en-2-one) in dichloromethane (DCM) or ethanol under reflux (5–6 hours). Key steps include:

- Precursor activation : Chlorination at the β-position enhances electrophilicity for nucleophilic attack by benzylamine .

- Solvent selection : Polar aprotic solvents like DCM minimize side reactions (e.g., enolization) .

- Purification : Slow evaporation or column chromatography yields high-purity crystals (>95%) .

Optimization : Adjusting stoichiometry (1:1 molar ratio) and temperature (60–80°C) improves yield (70–85%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing (E)-4-(benzylamino)pent-3-en-2-one?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the (E)-stereochemistry via coupling constants (J = 12–14 Hz for vinyl protons) and assigns amine proton signals at δ 3.8–4.2 ppm .

- FTIR : Identifies enaminone C=O stretching (1650–1680 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .

- UV-Vis : Detects π→π* transitions (λmax ~250–280 nm) for tautomeric stability analysis .

- Mass spectrometry (FAB-MS) : Validates molecular ion peaks ([M+H]⁺) at m/z 218 .

Q. How does tautomeric equilibrium influence the stability and reactivity of (E)-4-(benzylamino)pent-3-en-2-one?

Methodological Answer: The keto-amine tautomer dominates over enol-imine due to stronger intramolecular hydrogen bonding (N–H···O=C) .

- Computational validation : DFT calculations (B3LYP/6-31G**) show a 5–8 kcal/mol energy difference favoring the keto-amine form .

- Experimental validation : Solvent polarity (e.g., DMSO vs. chloroform) shifts equilibrium; NMR titration in CDCl3 confirms >90% keto-amine population .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and non-linear optical (NLO) properties of (E)-4-(benzylamino)pent-3-en-2-one?

Methodological Answer:

- DFT settings : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy . Basis sets (6-311++G**) capture polarization and diffuse effects for NLO predictions .

- NLO analysis : Calculate hyperpolarizability (β) using finite-field methods; this compound shows β ~2–3×10⁻³⁰ esu due to charge-transfer transitions .

- Validation : Compare computed vs. experimental UV-Vis spectra (RMSD <5 nm) to refine parameters .

Q. How can enzyme inhibition assays be designed to evaluate the biological activity of (E)-4-(benzylamino)pent-3-en-2-one derivatives?

Methodological Answer:

- Target selection : Focus on metalloenzymes (e.g., carbonic anhydrase) due to enaminone-metal coordination .

- Assay protocol :

Q. What crystallographic tools and refinement protocols are optimal for resolving the solid-state structure of (E)-4-(benzylamino)pent-3-en-2-one?

Methodological Answer:

- Data collection : Use Bruker APEX II CCD detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<0.8 Å) data .

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .

- Analysis : Dihedral angles (N–C–C–C–O vs. phenyl ring) quantify planarity (e.g., 15–25° deviation) .

Q. How should researchers address contradictions in experimental data, such as discrepancies in synthetic yields or spectroscopic assignments?

Methodological Answer:

Q. What methodologies are suitable for investigating the cytotoxic mechanisms of (E)-4-(benzylamino)pent-3-en-2-one derivatives in cancer cell lines?

Methodological Answer:

Q. How can intramolecular hydrogen bonding strength be experimentally and computationally quantified in this compound?

Methodological Answer:

Q. What comparative strategies are recommended for analyzing (E)-4-(benzylamino)pent-3-en-2-one against structural analogs (e.g., chloro-substituted derivatives)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.